molecular formula C9H8N4O2 B1482278 methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098131-57-6

methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1482278
CAS No.: 2098131-57-6
M. Wt: 204.19 g/mol
InChI Key: VGKYKNJCQYTDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate: is a chemical compound characterized by its molecular formula C9H8N4O2. It belongs to the class of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazin-2-yl hydrazine with methyl 3-chloro-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: Reduction can yield this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce various substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. These properties make it a candidate for further research in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

  • 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Methylpyrazine

Uniqueness: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it unique compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 5-pyrazin-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)6-4-12-13-8(6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYKNJCQYTDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.